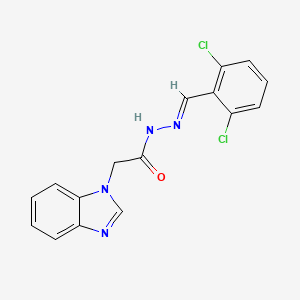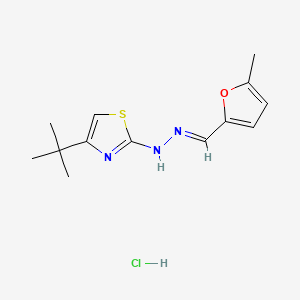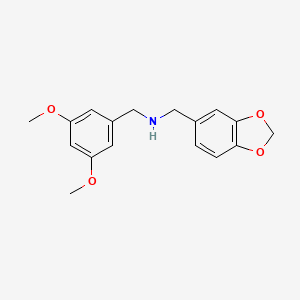![molecular formula C14H10N6O B5693043 2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)
2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it suitable for various research studies.
Mechanism of Action
The mechanism of action for 2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It is also believed that this compound can interact with specific proteins and enzymes, which can lead to the activation or inhibition of various cellular pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone can have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. It has also been shown to have anti-inflammatory and antioxidant properties, which can help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in lab experiments is its unique structure and properties. This compound has shown promising results in several preclinical studies, and it has the potential to be used in various research studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for 2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone. One potential area of research is the development of new analogs and derivatives of this compound, which can have improved properties and efficacy. Another potential area of research is the study of the mechanism of action of this compound, which can help identify new targets for drug discovery. Additionally, further studies are needed to determine the safety and toxicity of this compound, which can help pave the way for its eventual use in clinical trials.
Synthesis Methods
The synthesis method for 2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone involves the reaction of 2-furaldehyde and 5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the resulting product is purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has several potential applications in scientific research. Some of the key areas where this compound has been studied include cancer research, drug discovery, and molecular biology. The unique structure and properties of this compound make it suitable for various research studies, and it has shown promising results in several preclinical studies.
properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O/c1-2-6-11-10(5-1)12-13(16-11)17-14(20-18-12)19-15-8-9-4-3-7-21-9/h1-8H,(H2,16,17,19,20)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVVNORQKKRDQN-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)
![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)
![3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)


![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)




![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)

